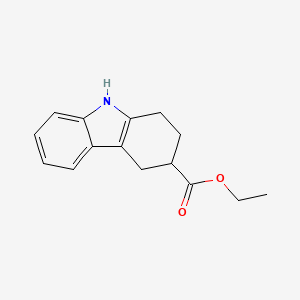

Ethyl 2,3,4,9-tetrahydro-1h-carbazole-3-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 135815. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-2-18-15(17)10-7-8-14-12(9-10)11-5-3-4-6-13(11)16-14/h3-6,10,16H,2,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRBGKURGKHUBLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC2=C(C1)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20300276 | |

| Record name | ethyl 2,3,4,9-tetrahydro-1h-carbazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20300276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26088-68-6 | |

| Record name | NSC135815 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135815 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2,3,4,9-tetrahydro-1h-carbazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20300276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate: A Keystone Intermediate in Medicinal Chemistry

This guide provides a comprehensive technical overview of Ethyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate, a pivotal heterocyclic compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, characterization, and strategic applications of this valuable intermediate, grounding its importance in the synthesis of prominent pharmaceutical agents.

Executive Summary

This compound is a significant scaffold in medicinal chemistry, primarily serving as a key building block for a variety of biologically active molecules. Its rigid, tricyclic structure, featuring an indole nucleus fused with a cyclohexene ring, is a common motif in numerous natural products and synthetic drugs. The presence of a reactive ethyl carboxylate group provides a versatile handle for further chemical modifications, making it an ideal starting material for the synthesis of complex molecular architectures. This guide will illuminate the foundational chemistry of this compound and showcase its role in the development of impactful pharmaceuticals.

Table of Contents

-

Introduction: The Strategic Importance of the Tetrahydrocarbazole Core

-

Synthesis of this compound

-

The Fischer Indole Synthesis: A Mechanistic Deep Dive

-

Experimental Protocol: A Validated Approach

-

-

Physicochemical and Spectroscopic Characterization

-

Key Physical Properties

-

Spectroscopic Signature

-

-

Applications in Drug Discovery and Development

-

Case Study 1: Synthesis of Ondansetron

-

Case Study 2: Synthesis of Carvedilol

-

-

Safety and Handling

-

References

Introduction: The Strategic Importance of the Tetrahydrocarbazole Core

The 1,2,3,4-tetrahydrocarbazole (THCz) framework is a privileged structure in drug discovery, appearing in a multitude of natural alkaloids and pharmacologically active compounds.[1] This tricyclic system, composed of a pyrrole ring fused to a benzene ring on one side and a cyclohexane ring on the other, provides a rigid and defined three-dimensional geometry that is conducive to high-affinity interactions with biological targets.[2]

Derivatives of THCz are well-documented for a broad spectrum of pharmacological activities, including antibacterial, antifungal, cytotoxic (anticancer), antinociceptive, anti-obesity, antidiabetic, antipsychotic, and anti-emetic properties.[3] The versatility of the tetrahydrocarbazole scaffold allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile.

This compound, with its CAS Number 26088-68-6, molecular formula C15H17NO2, and molecular weight of 243.30 g/mol , is a particularly valuable derivative.[4] The ethyl ester functionality at the 3-position of the cyclohexene ring serves as a crucial synthetic handle for introducing further complexity and tailoring the molecule for specific therapeutic applications. This strategic placement allows for modifications that can profoundly influence the compound's interaction with biological systems, making it a cornerstone intermediate in the synthesis of several marketed drugs.

Synthesis of this compound

The cornerstone of synthesizing the tetrahydrocarbazole skeleton is the Fischer indole synthesis , a venerable and powerful reaction in organic chemistry.[5]

The Fischer Indole Synthesis: A Mechanistic Deep Dive

Discovered by Emil Fischer in 1883, this reaction constructs the indole ring from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions.[6] The choice of catalyst is critical, with Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) being commonly employed.[6]

The mechanism proceeds through several key steps:

-

Hydrazone Formation: The initial step is the condensation of phenylhydrazine with a ketone, in this case, a cyclohexanone derivative bearing an ethyl carboxylate group, to form a phenylhydrazone.

-

Tautomerization: The phenylhydrazone then tautomerizes to its enamine (or 'ene-hydrazine') isomer.

-

[7][7]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a[7][7]-sigmatropic rearrangement, a concerted process that forms a new carbon-carbon bond and cleaves the weak nitrogen-nitrogen bond. This is often the rate-determining step.

-

Aromatization and Cyclization: The resulting intermediate rearomatizes, and the newly formed amino group attacks the imine carbon to form a cyclic aminal.

-

Elimination: Finally, the elimination of ammonia under acidic conditions leads to the formation of the stable, aromatic indole ring system of the tetrahydrocarbazole.

dot

Caption: Fischer Indole Synthesis Workflow

Experimental Protocol: A Validated Approach

Materials:

-

Phenylhydrazine hydrochloride

-

Ethyl 4-oxocyclohexane-1-carboxylate

-

1-butyl-3-methylimidazolium tetrafluoroborate [bmim(BF4)]

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, combine phenylhydrazine hydrochloride (1.0 eq), ethyl 4-oxocyclohexane-1-carboxylate (1.1 eq), and [bmim(BF4)] (20 mol%) in methanol.

-

Reflux the reaction mixture on a water bath. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude solid by column chromatography on silica gel (petroleum ether: ethyl acetate, 8:2 v/v) to yield the pure this compound.

Rationale for Experimental Choices:

-

Ionic Liquid Catalyst: The use of [bmim(BF4)] as a catalyst provides a milder and often more efficient alternative to strong Brønsted or Lewis acids, potentially reducing side reactions and simplifying purification.[8]

-

Methanol as Solvent: Methanol is a suitable polar protic solvent for this reaction, facilitating the dissolution of the starting materials and the catalyst.

-

Column Chromatography: This is a standard and effective method for purifying the final product from any unreacted starting materials or byproducts.

Physicochemical and Spectroscopic Characterization

Accurate characterization of this compound is essential for its use in further synthetic steps.

Key Physical Properties

| Property | Value |

| Molecular Formula | C₁₅H₁₇NO₂ |

| Molecular Weight | 243.30 g/mol |

| CAS Number | 26088-68-6 |

| Appearance | Expected to be a solid |

| Melting Point | Not explicitly reported, but the parent compound, 1,2,3,4-tetrahydrocarbazole, has a melting point of 118-120 °C.[9] |

| Solubility | Insoluble in water; soluble in organic solvents like methanol, ethyl acetate, and chloroform.[9] |

Spectroscopic Signature

While the specific spectra for this compound are not widely published, the expected spectroscopic data can be inferred from the analysis of the parent 1,2,3,4-tetrahydrocarbazole and related derivatives.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indole ring, the aliphatic protons of the cyclohexene ring, and the ethyl group of the ester. The NH proton of the indole will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the aromatic carbons, the aliphatic carbons of the cyclohexene ring, the carbonyl carbon of the ester, and the carbons of the ethyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch of the indole ring (around 3400 cm⁻¹), C-H stretches of the aromatic and aliphatic portions, and a strong C=O stretch for the ester group (around 1730 cm⁻¹). The IR spectrum for the parent 1,2,3,4-tetrahydrocarbazole is available in the NIST database.[10]

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern will be indicative of the tetrahydrocarbazole structure. The mass spectrum for the parent 1,2,3,4-tetrahydrocarbazole is also available in the NIST database.[11]

Applications in Drug Discovery and Development

The true value of this compound lies in its role as a versatile intermediate for the synthesis of high-value pharmaceutical compounds. The tetrahydrocarbazole core is present in several blockbuster drugs.

Case Study 1: Synthesis of Ondansetron

Ondansetron is a potent 5-HT₃ receptor antagonist used for the prevention of nausea and vomiting caused by cancer chemotherapy and radiotherapy.[12] The synthesis of Ondansetron often utilizes a 1,2,3,9-tetrahydro-4H-carbazol-4-one derivative as a key intermediate.[12][13] While not a direct derivative of the title compound, the synthesis of this key intermediate relies on the same foundational Fischer indole synthesis. The carbazole core provides the necessary rigid scaffold for interaction with the 5-HT₃ receptor.

dot

Caption: Synthetic Pathway to Ondansetron

Case Study 2: Synthesis of Carvedilol

Carvedilol is a non-selective beta-blocker and alpha-1 blocker used to treat high blood pressure and heart failure.[14] The synthesis of Carvedilol involves the condensation of 4-(2,3-epoxypropoxy)carbazole with 2-(2-methoxyphenoxy)ethylamine.[14] The 4-hydroxycarbazole precursor to this epoxide is synthesized from a tetrahydrocarbazole intermediate, highlighting the importance of this core structure. The carbazole moiety in Carvedilol is believed to contribute to its antioxidant properties.

dot

Caption: Synthetic Pathway to Carvedilol

Safety and Handling

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only in a well-ventilated area, preferably in a fume hood.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and skin thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion and Future Perspectives

This compound stands as a testament to the enduring utility of the tetrahydrocarbazole scaffold in medicinal chemistry. Its synthesis, primarily achieved through the robust Fischer indole synthesis, provides access to a versatile platform for the development of novel therapeutics. The strategic placement of the ethyl carboxylate group allows for a wide range of chemical transformations, enabling the creation of diverse libraries of compounds for biological screening.

The demonstrated success of tetrahydrocarbazole-containing drugs like Ondansetron and Carvedilol ensures that this chemical motif will continue to be a focus of research and development efforts. Future work will likely involve the exploration of new synthetic methodologies to access this core structure with even greater efficiency and stereocontrol, as well as the design and synthesis of novel derivatives with improved pharmacological properties and novel mechanisms of action. As our understanding of disease biology grows, the strategic application of proven scaffolds like this compound will remain a cornerstone of modern drug discovery.

References

Please note that direct, clickable URLs are provided where available and have been verified at the time of this writing.

-

Synthesis and characterization of potential impurities in key intermediates of Carvedilol: a β-adrenergic receptor. JOCPR. [Link]

- Intermediate for the preparation of carvedilol.

-

Novel design and synthesis of modified structure of carvedilol. PubMed. [Link]

-

Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. ResearchGate. [Link]

-

Synthesis and characterization of potential impurities in key intermediates of Carvedilol: A β-adrenergic receptor. ResearchGate. [Link]

- US5478949A - Process for preparing ondansetron.

- CN115677559A - One-step synthesis method of ondansetron intermediate tetrahydrocarbazolone.

-

Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol. ACG Publications. [Link]

-

Synthesis and antiemetic activity of 1,2,3,9-tetrahydro-9-methyl-3-(4-substituted-piperazin-1-ylmethyl)-4H-carbazol-4-one derivatives. Frontiers of Chemistry in China. [Link]

-

Fischer Indole Synthesis. Organic Chemistry Portal. [Link]

-

1,2,3,4 tetrahydrcarbazole synthesis ( Fischer indole synthesis ). YouTube. [Link]

-

This compound. Appchem. [Link]

-

A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. World Journal of Advanced Research and Reviews. [Link]

-

1H-Carbazole, 2,3,4,9-tetrahydro-. NIST WebBook. [Link]

-

Supporting Information for. The Royal Society of Chemistry. [Link]

-

Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents. MDPI. [Link]

-

1H-Carbazole, 2,3,4,9-tetrahydro-. NIST WebBook. [Link]

-

Ethyl 1-oxo-1,2,3,4-tetrahydro-9H-carbazole-3-carboxylate. NIH. [Link]

-

Ethyl 4-oxo-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate. PubMed Central. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Ethyl 4-oxo-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fischer Indole Synthesis [organic-chemistry.org]

- 5. acgpubs.org [acgpubs.org]

- 6. EP1375474A2 - Intermediate for the preparation of carvedilol - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. rsc.org [rsc.org]

- 9. 1H-Carbazole, 2,3,4,9-tetrahydro- [webbook.nist.gov]

- 10. 1H-Carbazole, 2,3,4,9-tetrahydro- [webbook.nist.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. journal.hep.com.cn [journal.hep.com.cn]

- 13. jocpr.com [jocpr.com]

- 14. Novel design and synthesis of modified structure of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ethyl 2,3,4,9-Tetrahydro-1H-carbazole-3-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate is a heterocyclic compound built upon the privileged tetrahydrocarbazole (THC) scaffold. This core structure, consisting of an indole moiety fused to a cyclohexane ring, is a prominent feature in a vast number of natural alkaloids and pharmacologically active molecules.[1][2][3] As a functionalized derivative, this ethyl ester serves as a critical synthon—a versatile building block—for the elaboration of more complex molecular architectures. Its significance in medicinal chemistry is underscored by the diverse biological activities exhibited by THC derivatives, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][4] This guide provides a comprehensive technical overview of its structure, properties, synthesis, and its foundational role in the development of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

The structural integrity and physicochemical characteristics of this compound are fundamental to its reactivity and application. The molecule, with the chemical formula C₁₅H₁₇NO₂, features a tricyclic system where the chirality at the C3 position of the tetrahydro-cyclohexane ring offers potential for stereoselective synthesis.

Key Structural Features:

-

Indole Nucleus: Provides a planar, aromatic system rich in π-electrons and a hydrogen bond donor (N-H group), crucial for interactions with biological targets.

-

Tetrahydro-cyclohexane Ring: Confers a three-dimensional geometry to the otherwise flat carbazole system. Its conformation influences the spatial orientation of substituents.

-

Ethyl Carboxylate Group: A key functional handle at the C3 position. It acts as an electron-withdrawing group and provides a site for further chemical modification, such as hydrolysis, amidation, or reduction.

A summary of its core physicochemical and spectroscopic data is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₇NO₂ | - |

| Molecular Weight | 259.30 g/mol | - |

| Appearance | Typically a crystalline solid | [5] |

| Melting Point | Varies with purity; reported values for related structures are in the 100-120 °C range | [5] |

| ¹H NMR (Typical Shifts) | δ 1.2-1.4 (t, 3H, -CH₃), 2.0-3.0 (m, 5H, alicyclic CH/CH₂), 4.1-4.3 (q, 2H, -OCH₂), 7.0-7.5 (m, 4H, Ar-H), ~8.0 (br s, 1H, N-H) | [5][6] |

| ¹³C NMR (Typical Shifts) | δ ~14 (CH₃), 20-35 (alicyclic CH₂), ~40 (alicyclic CH), ~60 (OCH₂), 110-140 (aromatic/indole C), ~175 (C=O) | [6] |

| IR Spectroscopy (ν, cm⁻¹) | ~3400 (N-H stretch), ~2900 (C-H stretch), ~1730 (C=O ester stretch), ~1600 (C=C aromatic stretch), ~740 (ortho-disubstituted benzene) | [7] |

Synthesis and Mechanistic Insights: The Fischer Indole Synthesis

The most prevalent and historically significant method for constructing the tetrahydrocarbazole scaffold is the Fischer indole synthesis.[1][8] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine with a ketone or aldehyde.

Causality in Experimental Design

The choice of reactants and conditions is critical for maximizing yield and purity.

-

Reactants: The synthesis of the target molecule employs phenylhydrazine and ethyl 4-oxocyclohexanecarboxylate (a β-keto ester). The use of a cyclic β-keto ester is deliberate; it directly installs the required ester functionality at the C3 position of the future carbazole.

-

Acid Catalyst: A range of Brønsted (e.g., H₂SO₄, HCl, acetic acid) or Lewis acids (e.g., ZnCl₂) can be used.[9] The catalyst's role is to protonate the hydrazone, facilitating the key[2][2]-sigmatropic rearrangement.[9][10] The choice of acid can influence reaction rate and side-product formation. For instance, milder acids like acetic acid may require higher temperatures but can prevent degradation of sensitive substrates, whereas strong Lewis acids can promote the reaction under milder thermal conditions.[11]

-

Temperature and Reaction Time: The Fischer synthesis is thermally driven.[12] Insufficient heat may lead to incomplete cyclization, stalling the reaction at the hydrazone intermediate.[11] Conversely, excessively high temperatures or prolonged reaction times can lead to N-N bond cleavage, rearrangements, or dimerizations, reducing the overall yield.[11]

Self-Validating Experimental Protocol

This protocol outlines a standard laboratory procedure. A self-validating system requires rigorous characterization at the end to confirm the structure and purity of the product, ensuring the experimental choices were sound.

Step 1: Phenylhydrazone Formation

-

In a round-bottom flask, dissolve ethyl 4-oxocyclohexanecarboxylate (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.

-

Add phenylhydrazine (1 equivalent) to the solution. A catalytic amount of acid (e.g., a few drops of acetic acid) can be added if not using acetic acid as the solvent.

-

Stir the mixture at room temperature for 1-2 hours. The formation of the phenylhydrazone intermediate can often be observed as a color change or the formation of a precipitate.

Step 2: Cyclization (Indolization)

-

Add a stronger acid catalyst, such as polyphosphoric acid (PPA) or a solution of sulfuric acid in ethanol, to the reaction mixture containing the phenylhydrazone.

-

Heat the mixture to reflux (typically 80-120 °C, depending on the solvent and catalyst) and maintain for 2-6 hours.[9]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

Step 3: Work-up and Purification

-

Cool the reaction mixture to room temperature and then pour it carefully into a beaker of ice-water. This will precipitate the crude product.

-

Neutralize the mixture slowly with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until it is slightly alkaline.

-

Extract the product into an organic solvent like ethyl acetate (3 x volume).[5]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.[5]

-

Purify the crude residue by column chromatography on silica gel, typically using a solvent system of ethyl acetate and petroleum ether/hexane to yield the pure product.[5]

Step 4: Characterization and Validation

-

Obtain ¹H NMR, ¹³C NMR, IR, and mass spectrometry data for the purified product.

-

Compare the obtained spectra with the reference data in the table above. The presence of the characteristic N-H proton signal, the aromatic proton patterns, the ethyl ester signals, and the correct molecular ion peak in the mass spectrum validates the successful synthesis of this compound.

Synthesis and Mechanism Workflow

Caption: Workflow for the Fischer Indole Synthesis of the title compound.

Applications in Drug Development

The true value of this compound lies in its role as a versatile intermediate for creating novel, biologically active agents. The tetrahydrocarbazole nucleus is recognized as a "privileged scaffold" because it can bind to multiple, diverse biological targets, leading to a wide range of pharmacological effects.[1][2][3]

Derivatives synthesized from this core have shown significant potential in several therapeutic areas:

-

Anticancer Agents: Many THC derivatives exhibit potent cytotoxic activity against various cancer cell lines.[1][4][13] The mechanism of action can be diverse, including the inhibition of microtubules, cell cycle arrest, induction of apoptosis, and modulation of key signaling pathways like VEGF and TNF-α.[13] Recently, novel amide and thioamide substituted THCs have been synthesized and shown to induce DNA damage and mitochondrial dysfunction in cancer cells.[8]

-

Antimicrobial and Antifungal Agents: The carbazole framework is present in compounds with demonstrated activity against bacterial and fungal pathogens.[1]

-

Neuroprotective and CNS Agents: The structural similarity of the indole core to neurotransmitters like serotonin has made THC derivatives attractive candidates for treating central nervous system disorders.[14]

-

Antidiabetic Agents: Certain aza-tetrahydrocarbazole derivatives have shown potent hypoglycemic activity by increasing glucose consumption in cell lines.[2]

The ethyl ester group at the C3 position is the primary site for diversification. It can be readily converted into amides, hydrazides, or reduced to an alcohol, which can then be further functionalized to explore the chemical space and optimize biological activity.

Role as a Scaffold in Medicinal Chemistry

Sources

- 1. wjarr.com [wjarr.com]

- 2. researchgate.net [researchgate.net]

- 3. zenodo.org [zenodo.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. acgpubs.org [acgpubs.org]

- 6. rsc.org [rsc.org]

- 7. 1H-Carbazole, 2,3,4,9-tetrahydro- [webbook.nist.gov]

- 8. Synthesis and biological evaluation of novel 3,6- amide and thioamide substituted- 2,3,4,9-tetrahydro-1H-carbazoles for anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Fischer Indole Synthesis [organic-chemistry.org]

- 13. benthamdirect.com [benthamdirect.com]

- 14. This compound [myskinrecipes.com]

An In-Depth Technical Guide to Ethyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate, a significant heterocyclic compound, serves as a crucial building block in the landscape of medicinal chemistry and pharmaceutical development. Its rigid tricyclic structure, featuring a partially saturated carbazole core, is a privileged scaffold found in numerous biologically active molecules and natural products. This guide provides a comprehensive technical overview of its chemical properties, synthesis, mechanistic underpinnings, and applications, with a focus on empowering researchers in their scientific endeavors. The tetrahydrocarbazole framework is notably present in a variety of pharmacologically active agents, demonstrating a broad spectrum of activities including anticancer, neuroprotective, and cardiovascular effects.[1][2][3]

Chemical Identity and Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and synthesis.

| Property | Value |

| CAS Number | 26088-68-6 |

| Molecular Formula | C₁₅H₁₇NO₂ |

| Molecular Weight | 243.30 g/mol |

| Appearance | Solid (form may vary) |

| Synonyms | Ethyl 1,2,3,4-tetrahydro-9H-carbazole-3-carboxylate |

Synthesis and Mechanism

The primary route for the synthesis of this compound is the Fischer indole synthesis. This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of phenylhydrazine and a suitable ketone. In this case, the ketone is Ethyl 4-oxocyclohexanecarboxylate.[5][6]

Reaction Scheme

Caption: Fischer Indole Synthesis Workflow.

Mechanistic Insights

The Fischer indole synthesis is a robust and versatile method for constructing the indole ring system. The reaction proceeds through several key steps:

-

Phenylhydrazone Formation: Phenylhydrazine and Ethyl 4-oxocyclohexanecarboxylate condense under acidic conditions to form the corresponding phenylhydrazone.

-

Tautomerization: The phenylhydrazone tautomerizes to its enehydrazine form, a crucial step that sets the stage for the subsequent rearrangement.

-

[7][7]-Sigmatropic Rearrangement: The enehydrazine undergoes an acid-catalyzed[7][7]-sigmatropic rearrangement, leading to the formation of a new carbon-carbon bond and the cleavage of the weak nitrogen-nitrogen bond.

-

Cyclization and Aromatization: The resulting intermediate rapidly cyclizes and eliminates a molecule of ammonia to form the aromatic indole ring, yielding the final product.

The choice of acid catalyst (e.g., acetic acid, sulfuric acid, or a Lewis acid) and reaction conditions can significantly influence the yield and purity of the product.

Experimental Protocol (Adapted from similar syntheses)

The following is a generalized protocol based on established procedures for the synthesis of tetrahydrocarbazoles. Researchers should optimize conditions for their specific setup.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve Ethyl 4-oxocyclohexanecarboxylate in a suitable solvent such as glacial acetic acid.

-

Addition of Phenylhydrazine: While stirring, add an equimolar amount of phenylhydrazine to the solution. The addition may be done dropwise if the reaction is exothermic.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and pour it into cold water or onto ice to precipitate the crude product.

-

Purification: Collect the solid by filtration, wash with water, and then recrystallize from a suitable solvent (e.g., ethanol or methanol) to obtain the purified this compound.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of more complex molecules with therapeutic potential. The tetrahydrocarbazole scaffold is a key component of several approved drugs and clinical candidates.

Precursor to Anticancer Agents

The tetrahydrocarbazole nucleus is found in numerous compounds investigated for their anticancer properties.[1][2][8][9] These compounds often exert their effects through mechanisms such as the inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[2][8] For instance, derivatives of tetrahydrocarbazole have been synthesized and shown to exhibit potent cytotoxic activity against various cancer cell lines, including breast (MCF-7) and colon (HCT116) cancer.[1][7] The ethyl ester group at the 3-position of the title compound provides a convenient handle for further chemical modifications to generate a library of potential anticancer agents.

Scaffold for Cardiovascular Drugs

A prominent example of a drug containing a carbazole moiety is Carvedilol, a non-selective beta-blocker and alpha-1 blocker used in the treatment of heart failure and hypertension.[10] While the synthesis of Carvedilol typically starts from 4-hydroxycarbazole, which can be derived from 1,2,3,9-tetrahydrocarbazole-4-one, the underlying tetrahydrocarbazole framework highlights the importance of this structural class in cardiovascular drug design.[11][12]

Role in Neuroscience

The structural similarity of the tetrahydrocarbazole core to endogenous neurotransmitters has led to its exploration in the development of agents targeting the central nervous system. For example, some tetrahydrocarbazole derivatives have been investigated as potential neuroprotective agents.[3]

The following workflow illustrates a generalized pathway for the utilization of this compound in drug development:

Caption: Drug Development Workflow.

Safety and Handling

Conclusion

This compound is a molecule of significant interest to the scientific community, particularly those involved in synthetic and medicinal chemistry. Its straightforward synthesis via the Fischer indole reaction and its versatile chemical nature make it an attractive starting material for the development of novel therapeutic agents. The proven track record of the tetrahydrocarbazole scaffold in a range of biological applications, from oncology to cardiology, underscores the potential of this compound as a key intermediate in the ongoing quest for new and improved medicines.

References

- El-Nassan, H. B. (2015). Synthesis and antitumor activity of tetrahydrocarbazole hybridized with dithioate derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(2), 308–315.

- Chaudhari, T. Y., et al. (2022). Anticancer Tetrahydrocarbazoles: A Wide Journey from 2000 Till Date. Anti-Cancer Agents in Medicinal Chemistry, 22(15), 2739-2763.

- El-Nassan, H. B. (2015).

- Bentham Science. (2022).

- Khan, I., et al. (2022). Synthesis of Tetrahydrocarbazole-Tethered Triazoles as Compounds Targeting Telomerase in Human Breast Cancer Cells. MDPI.

- Notes A facile synthesis of carvedilol, β-adrenergic blocking agent, via a key 5-substituted-2-oxazolidinone intermedi

- Hashemzadeh, M. (2011). Novel design and synthesis of modified structure of carvedilol. PubMed.

- PROCESS FOR THE PREPAR

- Organic CHEMISTRY. (2010). TSI Journals.

- A New and Alternate Synthesis of Carvedilol: An Adrenergic receptor. (n.d.). Der Pharma Chemica.

- Özbey, S., et al. (2007). Ethyl 2-(9-methylsulfonyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazol-2-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 63(4), o1623-o1625.

- Hökelek, T., et al. (2011).

- Ethyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxyl

- Hökelek, T., et al. (2009).

- Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. (2024). World Journal of Advanced Research and Reviews, 21(03), 2127–2135.

- Ethyl 4-oxocyclohexanecarboxyl

- Synthetic applications of Ethyl 4-oxocyclohexanecarboxyl

- 1H-Carbazole, 2,3,4,9-tetrahydro-. (n.d.). NIST WebBook.

- Maciejewska, G., et al. (2024). Synthesis and biological evaluation of novel 3,6- amide and thioamide substituted- 2,3,4,9-tetrahydro-1H-carbazoles for anti-cancer activity. PubMed.

- Kumar, H. S. S., et al. (2013). Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol.

- Ethyl 4-oxocyclohexanecarboxyl

Sources

- 1. Synthesis and antitumor activity of tetrahydrocarbazole hybridized with dithioate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. wjarr.com [wjarr.com]

- 4. acgpubs.org [acgpubs.org]

- 5. Ethyl 4-oxocyclohexanecarboxylate | 17159-79-4 [chemicalbook.com]

- 6. エチル 4-オキソシクロへキサンカルボキシラート 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. tandfonline.com [tandfonline.com]

- 8. eurekaselect.com [eurekaselect.com]

- 9. Synthesis and biological evaluation of novel 3,6- amide and thioamide substituted- 2,3,4,9-tetrahydro-1H-carbazoles for anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel design and synthesis of modified structure of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tsijournals.com [tsijournals.com]

- 12. derpharmachemica.com [derpharmachemica.com]

Ethyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate: A Comprehensive Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Importance of the Tetrahydrocarbazole Scaffold

The 1,2,3,4-tetrahydrocarbazole (THC) framework is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with significant therapeutic potential.[1][2] Its rigid, tricyclic structure, consisting of an indole ring fused to a cyclohexane ring, provides a versatile scaffold for the development of novel therapeutic agents. Ethyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate, the subject of this guide, is a key synthetic intermediate that leverages the inherent biological relevance of the THC core while providing a functional handle for further molecular elaboration. This strategic positioning makes it a valuable building block in the synthesis of complex pharmaceutical compounds, including those with anticancer, antimicrobial, and neuroprotective activities.[2][3]

This technical guide provides an in-depth exploration of this compound, from its synthesis and chemical properties to its applications as a pivotal intermediate in drug discovery and development.

Synthesis and Mechanistic Insights: The Fischer Indole Synthesis

The primary and most efficient method for constructing the tetrahydrocarbazole scaffold is the Fischer indole synthesis.[4] This acid-catalyzed reaction involves the condensation of an arylhydrazine with a ketone or aldehyde, followed by a[5][5]-sigmatropic rearrangement to form the indole ring.[4]

For the synthesis of this compound, the key precursors are phenylhydrazine and ethyl 4-oxocyclohexane-1-carboxylate. The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes an acid-catalyzed intramolecular cyclization and elimination of ammonia to yield the final product.

Caption: Fischer Indole Synthesis Workflow for this compound.

Detailed Experimental Protocol: A Self-Validating System

This protocol is a representative procedure based on established Fischer indole synthesis methodologies.[6]

Materials:

-

Phenylhydrazine

-

Ethyl 4-oxocyclohexane-1-carboxylate

-

Glacial Acetic Acid

-

Ethanol

-

Diatomaceous Earth (Celite®)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

-

Hexanes

-

Ethyl Acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine phenylhydrazine (1.0 equivalent) and ethyl 4-oxocyclohexane-1-carboxylate (1.1 equivalents) in glacial acetic acid (5-10 volumes).

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature and carefully pour it over a mixture of ice and water.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic extracts and wash with brine (2 x 15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., 9:1 to 7:3) to afford the pure this compound.

Causality Behind Experimental Choices:

-

Glacial Acetic Acid: Serves as both the solvent and the acid catalyst necessary for the condensation and rearrangement steps.[7]

-

Excess Cyclohexanone Derivative: A slight excess of the ketone can help to drive the initial condensation reaction to completion.

-

Aqueous Work-up with Bicarbonate: Neutralizes the acidic catalyst and allows for the extraction of the organic product into a non-polar solvent.

-

Column Chromatography: Essential for removing any unreacted starting materials and side products to obtain a highly pure final compound.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its application in further synthetic transformations and for its formulation in biological assays.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₇NO₂ | [8] |

| Molecular Weight | 243.30 g/mol | [8] |

| CAS Number | 26088-68-6 | [8] |

| Appearance | Expected to be an off-white to pale yellow solid | |

| Solubility | Soluble in common organic solvents (e.g., ethyl acetate, dichloromethane, acetone) |

Spectroscopic Data (Predicted and Inferred from Analogs)

| Spectroscopic Technique | Predicted Characteristic Peaks |

| ¹H NMR | * Aromatic Protons: Signals in the range of δ 7.0-7.5 ppm. * NH Proton: A broad singlet around δ 8.0-8.5 ppm. * Cyclohexane Protons: A series of multiplets between δ 1.8-3.0 ppm. * Ethyl Ester Protons: A quartet around δ 4.1-4.3 ppm (OCH₂) and a triplet around δ 1.2-1.4 ppm (CH₃). |

| ¹³C NMR | * Aromatic Carbons: Signals in the range of δ 110-140 ppm. * Carbonyl Carbon: A signal around δ 170-175 ppm. * Cyclohexane Carbons: Signals in the range of δ 20-40 ppm. * Ethyl Ester Carbons: Signals around δ 60 ppm (OCH₂) and δ 14 ppm (CH₃). |

| IR (KBr, cm⁻¹) | * N-H Stretch: A sharp to broad band around 3400-3300 cm⁻¹. * C=O Stretch (Ester): A strong, sharp band around 1730-1715 cm⁻¹. * C-H Stretches (Aromatic and Aliphatic): Bands in the range of 3100-2850 cm⁻¹. * C=C Stretches (Aromatic): Bands around 1600 and 1450 cm⁻¹. |

| Mass Spectrometry (ESI) | * [M+H]⁺: Expected at m/z 244.13. |

Applications in Drug Discovery and Development

This compound is a valuable intermediate due to the presence of the ester functionality, which provides a reactive site for a variety of chemical transformations. This allows for the synthesis of a diverse library of derivatives with potentially enhanced biological activities.

Caption: Synthetic utility and therapeutic potential of this compound.

Role as a Key Synthetic Intermediate

The ester group can be readily converted into other functional groups, such as amides, alcohols, and carboxylic acids, which are common pharmacophores in drug molecules.

-

Amide Derivatives: Reaction with various amines can generate a library of amide derivatives. Substituted amides of the tetrahydrocarbazole core have been investigated for their anticancer properties.[9]

-

Alcohol Derivatives: Reduction of the ester, for instance with lithium aluminum hydride, yields the corresponding primary alcohol. This alcohol can then be further functionalized.

-

Carboxylic Acid Derivatives: Hydrolysis of the ester provides the carboxylic acid, which can be used in coupling reactions or as a key acidic pharmacophore.

The tetrahydrocarbazole nucleus itself is a precursor to several important classes of drugs. For example, derivatives of tetrahydrocarbazolone, which can be synthesized from tetrahydrocarbazoles, are used in the development of antitumor agents and HIV integrase inhibitors.[1] Furthermore, the parent compound, 1,2,3,4-tetrahydrocarbazole, is a key intermediate in the synthesis of pharmaceuticals like the antiemetic drug Ondansetron and the beta-blocker Carvedilol.[10]

Biological Activity of Tetrahydrocarbazole Derivatives

While specific biological data for this compound is not extensively reported, the broader class of tetrahydrocarbazoles exhibits a wide range of pharmacological activities:

-

Anticancer Activity: Many tetrahydrocarbazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[2]

-

Antimicrobial Activity: The carbazole scaffold is found in several natural products with antimicrobial properties, and synthetic derivatives have shown activity against both bacteria and fungi.[2][3]

-

Neuroprotective and CNS Activity: The structural similarity of the indole nucleus to neurotransmitters like serotonin has led to the investigation of tetrahydrocarbazoles as agents for treating central nervous system disorders.[1] For instance, certain derivatives have been evaluated as selective acetylcholinesterase inhibitors for the potential treatment of Alzheimer's disease.

Conclusion and Future Perspectives

This compound represents a strategically important and versatile building block for the synthesis of novel therapeutic agents. Its straightforward synthesis via the Fischer indole reaction, coupled with the proven biological relevance of the tetrahydrocarbazole scaffold, makes it an attractive starting point for drug discovery campaigns. The presence of a modifiable ester group allows for the creation of diverse chemical libraries, enabling the exploration of structure-activity relationships and the optimization of lead compounds. As the demand for novel therapeutics continues to grow, the utility of such well-positioned synthetic intermediates will undoubtedly increase, paving the way for the development of next-generation medicines.

References

-

Hökelek, T., et al. (2009). Ethyl 4-oxo-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1470. [Link]

-

Hökelek, T., et al. (2009). Ethyl 1-oxo-1,2,3,4-tetrahydro-9H-carbazole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1702. [Link]

-

Wikipedia. Fischer indole synthesis. [Link]

-

Taylor & Francis. (2020). Fischer indole synthesis – Knowledge and References. [Link]

-

Özbey, S., et al. (2007). Ethyl 2-(9-methylsulfonyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazol-2-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 4), o1623–o1625. [Link]

-

The Royal Society of Chemistry. Supporting Information for... [Link]

-

World Journal of Advanced Research and Reviews. (2024). Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. WJARR, 21(03), 2127–2135. [Link]

-

Kamal, A., et al. (2015). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Molecules, 20(3), 4380–4417. [Link]

-

Anbazhagan, S., et al. (2005). Attempted synthesis of substituted carbazoles from 1-oxo-1,2,3,4-tetrahydro-carbazoles and 1-hydroxyimino-1,2,3,4-tetrahydrocarbazoles. Indian Journal of Chemistry, 44B, 2573-2577. [Link]

-

Ishizaki, T., et al. (2014). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Chemical & Pharmaceutical Bulletin, 62(11), 1053-1065. [Link]

-

Ghorab, M. M., et al. (2000). Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents. Molecules, 5(7), 881-889. [Link]

-

Kumar, H. V. S., et al. (2013). Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol. Organic Communications, 6(1), 31-40. [Link]

-

NIST. (2021). 1H-Carbazole, 2,3,4,9-tetrahydro-. In NIST Chemistry WebBook. [Link]

-

MOST Wiedzy. Biologically active compounds based on the carbazole scaffold - synthetic and mechanistic aspects. [Link]

-

NIST. (2021). 1H-Carbazole, 2,3,4,9-tetrahydro-. In NIST Chemistry WebBook. [Link]

-

Appchem. This compound. [Link]

-

Patel, K. D., et al. (2019). Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. Journal of Applied Pharmaceutical Science, 9(10), 064-072. [Link]

-

NIST. (2021). 1H-Carbazole, 2,3,4,9-tetrahydro-. In NIST Chemistry WebBook. [Link]

Sources

- 1. Ethyl 4-oxo-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wjarr.com [wjarr.com]

- 3. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. jk-sci.com [jk-sci.com]

- 6. acgpubs.org [acgpubs.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 1H-Carbazole, 2,3,4,9-tetrahydro- [webbook.nist.gov]

- 9. mdpi.com [mdpi.com]

- 10. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Discovery and Synthesis of Tetrahydrocarbazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydrocarbazole (THC) scaffold is a cornerstone in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds.[1][2] This guide provides a comprehensive exploration of the historical discovery and evolution of THC synthesis. It delves into the mechanistic underpinnings of seminal methods, such as the Borsche–Drechsel cyclization and the Fischer indole synthesis, and charts the progression to modern catalytic and asymmetric strategies. By explaining the causality behind experimental choices and providing validated protocols, this document serves as an authoritative resource for professionals seeking to understand, utilize, and innovate upon the synthesis of this privileged heterocyclic motif.

Introduction: The Strategic Importance of the Tetrahydrocarbazole Core

The tetrahydrocarbazole motif, a tricyclic structure featuring a pyrrole ring fused to benzene and cyclohexane rings, is ubiquitous in nature and pharmacology.[3] Its rigid, three-dimensional architecture provides an excellent framework for creating molecules that can precisely interact with biological targets. This has led to its designation as a "privileged scaffold" in drug discovery. Derivatives of THC have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][4][5] Notable pharmaceuticals containing a carbazole or tetrahydrocarbazole core underscore its therapeutic relevance, driving continuous innovation in its synthesis.[6]

Foundational Syntheses: Establishing the Field

The journey into tetrahydrocarbazole synthesis began in the late 19th and early 20th centuries with two pivotal, mechanistically related reactions that remain fundamental to the field.

The Borsche–Drechsel Cyclization: The Genesis

The earliest pathway to the tetrahydrocarbazole core was established through the independent work of Edmund Drechsel in 1888 and later refined by Walther Borsche in 1908.[7][8] The Borsche–Drechsel cyclization involves the acid-catalyzed rearrangement of a cyclohexanone arylhydrazone to form the 1,2,3,4-tetrahydrocarbazole.[3][7]

Mechanistic Causality: The reaction is initiated by the condensation of an arylhydrazine with cyclohexanone to form the key arylhydrazone intermediate.[9] Under strong acidic conditions (traditionally sulfuric or polyphosphoric acid) and heat, the reaction proceeds through a pathway analogous to the Fischer indole synthesis.[7][10] The critical step is a[7][7]-sigmatropic rearrangement of the protonated enamine tautomer of the hydrazone.[9][11] This rearrangement forms a crucial C-C bond. The subsequent cyclization and elimination of an ammonia molecule yield the aromatic tetrahydrocarbazole product.[7][12] The harsh acidic conditions and high temperatures were initially necessary to overcome the activation energy for the rearrangement and dehydration steps.

// Nodes Start [label="Arylhydrazine +\nCyclohexanone", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydrazone [label="Cyclohexanone\nArylhydrazone", fillcolor="#F1F3F4", fontcolor="#202124"]; Enamine [label="Enamine Tautomer", fillcolor="#F1F3F4", fontcolor="#202124"]; Rearrangement [label="Di-imine Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Cyclized [label="Cyclized Aminal", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="1,2,3,4-Tetrahydrocarbazole\n(THC)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Hydrazone [label=" Condensation\n(-H₂O) "]; Hydrazone -> Enamine [label=" Tautomerization "]; Enamine -> Rearrangement [label="[7][7]-Sigmatropic\nRearrangement\n(Acid-Catalyzed, Δ) ", color="#EA4335", fontcolor="#202124"]; Rearrangement -> Cyclized [label=" Aromatization &\nCyclization "]; Cyclized -> Product [label=" Elimination\nof NH₃ ", color="#4285F4", fontcolor="#202124"]; } dot Figure 1: Key stages of the Borsche-Drechsel cyclization.

The Fischer Indole Synthesis: A Versatile Paradigm

Discovered by Emil Fischer in 1883, the Fischer indole synthesis is a more general and widely adopted method for creating indoles from arylhydrazines and carbonyl compounds.[13] Its application to the reaction between phenylhydrazine and cyclohexanone is now the most common and versatile route to the parent 1,2,3,4-tetrahydrocarbazole.[2][3]

Mechanistic Causality: The mechanism is fundamentally identical to the Borsche-Drechsel cyclization, but the Fischer synthesis is often conducted under milder acidic conditions, such as glacial acetic acid, zinc chloride, or p-toluenesulfonic acid.[13][14] This broader range of catalysts allows for greater functional group tolerance on both the arylhydrazine and the ketone, making it a superior strategic choice for synthesizing substituted derivatives.[15] The choice of acid catalyst is critical; it must be strong enough to promote the necessary protonation and rearrangement steps without causing undesired side reactions or degradation of sensitive substrates.[16]

The Modern Era: Precision, Efficiency, and Asymmetry

While the classical methods are robust, modern drug development demands greater efficiency, sustainability, and stereochemical control. This has spurred the development of advanced synthetic strategies.

Catalytic and Greener Approaches

Concerns over the use of strong, corrosive acids and high temperatures in classical methods have led to the exploration of milder and more sustainable alternatives.[17]

-

Heterogeneous Acid Catalysis: Zeolites (such as H-ZSM-5) and other solid acid catalysts have been successfully employed.[17][18] The key advantage is the ease of catalyst recovery and reuse, which simplifies purification and reduces waste, aligning with the principles of green chemistry.[17] The reaction proceeds within the catalyst's pores, where Brønsted acid sites facilitate the cyclization.[17]

-

Palladium-Catalyzed Synthesis: Buchwald-Hartwig amination chemistry has been adapted to construct the tetrahydrocarbazole core.[18] This involves the palladium-catalyzed cross-coupling of an aryl bromide with an enaminone derived from a cyclohexane-1,3-dione. This powerful C-N bond-forming strategy offers an alternative disconnection approach, expanding the range of accessible substituted analogs.[18]

Asymmetric Synthesis: Accessing Chiral Scaffolds

Many biologically active molecules are chiral, and their therapeutic effects are often dependent on a specific enantiomer. The development of catalytic asymmetric methods to synthesize chiral tetrahydrocarbazoles has therefore been a major focus.[19] A notable strategy involves the enantioselective [3+3] annulation of 2-alkynyl indoles with donor-acceptor cyclopropanes, catalyzed by chiral Lewis acids like copper complexes.[20][21]

Mechanistic Causality: In this approach, a chiral Lewis acid catalyst coordinates to the donor-acceptor cyclopropane, facilitating its ring-opening by the indole nucleophile. The specific geometry of the chiral ligand on the metal center dictates the facial selectivity of the nucleophilic attack, thereby controlling the stereochemistry of the newly formed stereocenter.[20][21] This method provides access to optically active tetrahydrocarbazoles in high yields and with excellent enantioselectivity.[21]

Data Summary: Comparison of Synthetic Methodologies

| Method | Starting Materials | Typical Conditions | Advantages | Limitations | Key References |

| Borsche-Drechsel | Arylhydrazine, Cyclohexanone | Strong acid (H₂SO₄), heat | High yields for simple THCs, historically significant | Harsh conditions, limited functional group tolerance | [8][10] |

| Fischer Indole | Arylhydrazine, Cyclohexanone | Milder acids (AcOH, PTSA, ZnCl₂) | High versatility, broad substrate scope, good yields | Can produce regioisomeric mixtures with unsymmetrical ketones | [3][13][14][15] |

| Zeolite Catalysis | Arylhydrazine, Cyclohexanone | Zeolite (e.g., H-ZSM-5), solvent | Reusable catalyst, greener process, milder conditions | Catalyst preparation/cost, potential for lower yields | [17][18] |

| Pd-Catalyzed | Aryl Bromide, Cyclohexanedione | Pd catalyst (e.g., Pd(PPh₃)₄), base | Novel disconnection, access to different substitution patterns | Catalyst cost, sensitivity to air/moisture | [18] |

| Asymmetric [3+3] | 2-Alkynyl Indole, D-A Cyclopropane | Chiral Lewis Acid (e.g., Cu(OTf)₂) | High enantioselectivity, access to chiral THCs | Limited to specific substrate classes, catalyst complexity | [21] |

Experimental Protocols: A Practical Guide

Protocol 1: Classical Fischer Indole Synthesis of 1,2,3,4-Tetrahydrocarbazole

This protocol is a representative procedure based on established methods.[12][14]

Objective: To synthesize 1,2,3,4-tetrahydrocarbazole from phenylhydrazine and cyclohexanone using glacial acetic acid as the catalyst and solvent.

Materials:

-

Phenylhydrazine (5.4 g, 50 mmol)

-

Cyclohexanone (5.5 g, 56 mmol)

-

Glacial Acetic Acid (20 mL)

-

Methanol (for recrystallization)

-

100 mL Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

-

Reaction Setup: Combine phenylhydrazine and glacial acetic acid in the round-bottom flask. Equip the flask with a reflux condenser.

-

Addition of Ketone: Begin stirring and gently heat the mixture to reflux (~118 °C). Once refluxing, add cyclohexanone dropwise over 30 minutes. Causality: The dropwise addition controls the initial exothermic condensation reaction and prevents the formation of side products.

-

Reflux: Maintain the reaction at reflux for 1 hour after the addition is complete. Causality: The sustained heating provides the thermal energy required for the[7][7]-sigmatropic rearrangement and subsequent cyclization/dehydration steps.[12]

-

Isolation: Allow the reaction mixture to cool to room temperature. A precipitate should form. Pour the mixture into 100 mL of cold water to fully precipitate the product.

-

Filtration and Washing: Collect the crude solid product by vacuum filtration. Wash the solid with cold water until the filtrate is neutral to remove residual acetic acid.

-

Purification: Recrystallize the crude product from hot methanol. Causality: Recrystallization from methanol effectively removes unreacted starting materials and soluble impurities, yielding pure crystalline THC.

-

Drying and Characterization: Dry the purified crystals in a vacuum oven. The expected yield is 75-85%. Characterize by melting point (116-118 °C) and spectroscopic methods (NMR, IR).[14]

// Nodes Setup [label="1. Combine Phenylhydrazine\n& Acetic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Heat [label="2. Heat to Reflux", fillcolor="#F1F3F4", fontcolor="#202124"]; Add [label="3. Add Cyclohexanone\nDropwise", fillcolor="#FBBC05", fontcolor="#202124"]; Reflux [label="4. Maintain Reflux (1 hr)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cool [label="5. Cool & Precipitate\nin Water", fillcolor="#F1F3F4", fontcolor="#202124"]; Filter [label="6. Filter & Wash", fillcolor="#F1F3F4", fontcolor="#202124"]; Purify [label="7. Recrystallize\nfrom Methanol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dry [label="8. Dry & Characterize", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Setup -> Heat; Heat -> Add; Add -> Reflux; Reflux -> Cool; Cool -> Filter; Filter -> Purify; Purify -> Dry; } dot Figure 2: Workflow for the Fischer indole synthesis of THC.

Protocol 2: Synthesis of 1-Oxo-1,2,3,4-tetrahydrocarbazole

This procedure provides a route to functionalized THCs, which are valuable intermediates for further elaboration.[16]

Objective: To synthesize 1-oxo-1,2,3,4-tetrahydrocarbazole from 2-aminocyclohexanone hydrochloride and phenylhydrazine hydrochloride.

Materials:

-

2-Aminocyclohexanone hydrochloride (79.3 mg, 0.53 mmol)

-

Phenylhydrazine hydrochloride (63.6 mg, 0.44 mmol)

-

2 N Sodium Hydroxide solution

-

80% Acetic Acid solution

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

Procedure:

-

Neutralization: In a flask, mix 2-aminocyclohexanone hydrochloride and phenylhydrazine hydrochloride. Add 2 N NaOH solution (0.48 mL, 0.98 mmol) dropwise and stir for 15 minutes at room temperature. Causality: The base is added to neutralize the hydrochloride salts, generating the free amine and free hydrazine in situ, which are necessary for the condensation to occur.[16]

-

Condensation and Cyclization: Reflux the mixture for 5 hours. Causality: This step allows for the initial condensation to form the hydrazone, followed by the Fischer-type cyclization.

-

Acidification: Add 80% acetic acid solution (3 mL) and continue refluxing. Causality: The addition of acid ensures the complete acid-catalyzed rearrangement and dehydration to form the final product.[16]

-

Workup: Cool the mixture to room temperature and pour it into a saturated NaHCO₃ solution to neutralize the acid.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel to yield the target compound.

Applications in Drug Discovery: The Case of Carvedilol

The carbazole nucleus, often derived from a tetrahydrocarbazole precursor via oxidation, is central to several important drugs.[22] Carvedilol is a non-selective beta-blocker and alpha-1 blocker used to treat heart failure and high blood pressure.[23][24] Its synthesis showcases the industrial relevance of carbazole chemistry.

A common synthetic route to Carvedilol involves the reaction of 4-hydroxycarbazole with epichlorohydrin to form an epoxide intermediate, 4-(oxiran-2-ylmethoxy)-9H-carbazole.[24][25] This epoxide is then opened by N-(2-(2-methoxyphenoxy)ethyl)amine to yield Carvedilol.[26] The initial 4-hydroxycarbazole can be prepared through multi-step sequences that may employ Fischer-type strategies to build the core ring system. This highlights how foundational THC chemistry serves as a launchpad for constructing complex, life-saving medicines.

Conclusion and Future Outlook

From the pioneering acid-catalyzed cyclizations of Drechsel, Borsche, and Fischer to modern asymmetric and sustainable methods, the synthesis of tetrahydrocarbazoles has undergone a remarkable evolution. The classical methods remain powerful tools for their simplicity and reliability, while new catalytic systems offer unprecedented levels of precision and efficiency. The THC scaffold's enduring importance in drug discovery ensures that the quest for novel, more effective, and greener synthetic routes will continue, opening new avenues for therapeutic innovation. Future research will likely focus on photoredox and electrochemical methods, C-H activation strategies, and biocatalysis to further enhance the synthetic toolkit available to medicinal chemists.[27]

References

-

Ali, R. (2023). The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids. Tetrahedron, 133692. [Link]

-

Chakraborty, S., & Panda, P. (2021). A Comprehensive Overview of the Synthesis of Tetrahydrocarbazoles and its Biological Properties. Mini-Reviews in Organic Chemistry, 18(6), 709-718. [Link]

-

Wikipedia. Borsche–Drechsel cyclization. [Link]

-

Guan, B., et al. (2014). Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives. The Journal of Organic Chemistry, 79(1), 293-301. [Link]

-

Reddy, P., et al. (2010). Synthesis of carvedilol via 1-(9H-carbazol-4-yloxy)-3-(N-(2-(2-methoxyphenoxy)ethyl)-N-(4-methoxybenzyl)amino)propan-2-ol. Organic Chemistry: An Indian Journal, 6(4), 537-542. [Link]

-

Wang, C., et al. (2014). One-Pot Catalytic Asymmetric Synthesis of Tetrahydrocarbazoles. Organic Letters, 16(18), 4884-4887. [Link]

-

Wang, C., et al. (2014). One-Pot Catalytic Asymmetric Synthesis of Tetrahydrocarbazoles. ACS Publications. [Link]

-

Kumar, N., et al. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. World Journal of Advanced Research and Reviews, 13(1), 160-171. [Link]

-

Sarkar, S., & Das, S. (2024). Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. World Journal of Advanced Research and Reviews, 21(3), 2127-2135. [Link]

-

Kumar, N., et al. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. ResearchGate. [Link]

-

Sharma, R., & Kumar, R. (2020). Recent approaches to the synthesis of tetrahydrocarbazoles. Organic & Biomolecular Chemistry, 18(1), 21-41. [Link]

-

Scribd. Tetrahydrocarbazole Synthesis via Fischer Indole. [Link]

-

Ali, R. (2023). The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids. Ask this paper. [Link]

-

Vibzzlab. (2023). 1,2,3,4 tetrahydrcarbazole synthesis ( Fischer indole synthesis ). YouTube. [Link]

-

Chen, W., et al. (2009). Convenient and Efficient Synthesis of 1-Oxo-1,2,3,4-tetrahydrocarbazoles via Fischer Indole Synthesis. Synthetic Communications, 39(7), 1120-1127. [Link]

-

Wang, Y., et al. (2019). Catalytic asymmetric synthesis of tetrahydrocarbazoles. Chemical Communications, 55(72), 10731-10745. [Link]

- Google Patents. (2006).

-

Srinivasu, K., et al. (2012). A New and Alternate Synthesis of Carvedilol: An Adrenergic receptor. Der Pharma Chemica, 4(1), 299-307. [Link]

-

Reed, G. W. B., et al. (1982). The regioselectivity of the formation of dihydro- and tetrahydrocarbazoles by the Fischer indole synthesis. Canadian Journal of Chemistry, 60(4), 419-427. [Link]

-

Kumar, K. S., et al. (2011). Synthesis and characterization of potential impurities in key intermediates of Carvedilol: a β-adrenergic receptor. Journal of Chemical and Pharmaceutical Research, 3(6), 33-45. [Link]

-

Wiley Online Library. Borsche-Drechsel Cyclization. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2024). Exploring the Therapeutic Potential of Tetrahydrocarbazole Derivatives in Drug Discovery. [Link]

-

Vysotskii, Yu. B., et al. (1986). Mechanism of the Fischer indole synthesis. Quantum-chemical interpretation of the rearrangement of substituted cyclohexanone arylhydrazones to tetrahydrocarbazoles. Chemistry of Heterocyclic Compounds, 22(7), 759-764. [Link]

-

Wikiwand. Borsche–Drechsel cyclization. [Link]

-

Wikipedia. Fischer indole synthesis. [Link]

-

Sarkar, S., & Das, S. (2024). Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. Zenodo. [Link]

-

Berlin, K. D., et al. (1966). Synthesis of 1,2,3,4-Tetrahydrocarbazoles with Large Group - Aromatization to Carbazoles. Proceedings of the Oklahoma Academy of Science, 47, 215-220. [Link]

-

Kumar, N., & Gupta, P. (2024). Anticancer Tetrahydrocarbazoles: A Wide Journey from 2000 Till Date. Current Organic Synthesis, 21(3), 421-439. [Link]

-

ResearchGate. Synthesis of 1,2,3,4-tetrahydrocarbazole (1). [Link]

-

Griesbeck, A. G., & Maptue, N. R. (2014). Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS). Journal of Visualized Experiments, (88), 51635. [Link]

-

Ali, R. (2023). The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids. SciSpace. [Link]

-

Organic Syntheses. 1,2,3,4-tetrahydrocarbazole. [Link]

-

Rogers, C. U., & Corson, B. B. (1947). One-Step Synthesis of 1,2,3,4-Tetrahydrocarbazole and 1,2-Benzo-3,4-dihydrocarbazole. Journal of the American Chemical Society, 69(11), 2910-2911. [Link]

Sources

- 1. Recent approaches to the synthesis of tetrahydrocarbazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. wjarr.com [wjarr.com]

- 3. wjarr.com [wjarr.com]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. eurekaselect.com [eurekaselect.com]

- 7. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]

- 8. Borsche–Drechsel cyclization - Wikiwand [wikiwand.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 11. Mechanism of the Fischer indole synthesis. Quantum-chemical interpretation of the rearrangement of substituted cyclohexanone arylhydrazones to tetrahydrocarbazoles (Journal Article) | OSTI.GOV [osti.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 14. scribd.com [scribd.com]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. tandfonline.com [tandfonline.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Catalytic asymmetric synthesis of tetrahydrocarbazoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. One-Pot Catalytic Asymmetric Synthesis of Tetrahydrocarbazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ojs.library.okstate.edu [ojs.library.okstate.edu]

- 23. tsijournals.com [tsijournals.com]

- 24. US20060167077A1 - Process for preparation of carvedilol - Google Patents [patents.google.com]

- 25. jocpr.com [jocpr.com]

- 26. derpharmachemica.com [derpharmachemica.com]

- 27. Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS) - PMC [pmc.ncbi.nlm.nih.gov]

Safety and handling of Ethyl 2,3,4,9-tetrahydro-1h-carbazole-3-carboxylate

An In-depth Technical Guide to the Safe Handling and Application of Ethyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a heterocyclic compound of significant interest within synthetic and medicinal chemistry. As a derivative of the tetrahydrocarbazole scaffold, it serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules and indole-type alkaloids.[1][2] Its structural framework is a recurring motif in compounds investigated for anticancer and other therapeutic properties.[3]

This guide is designed for researchers, chemists, and drug development professionals who handle this compound. It provides a comprehensive overview of critical safety protocols, robust synthetic and purification methodologies, and detailed analytical characterization techniques. The objective is to empower scientific professionals with the knowledge to handle this compound safely and effectively, ensuring both personal safety and the integrity of experimental outcomes.

Section 1: Hazard Identification and Safety Protocols

While a specific, dedicated Safety Data Sheet (SDS) for this compound is not universally available, a robust safety profile can be constructed by examining the data for structurally related carbazole and tetrahydrocarbazole compounds. The protocols outlined below are based on established best practices for handling similar chemical entities.[4][5][6][7][8]

General Hazards and Precautionary Measures

The primary risks associated with carbazole derivatives involve irritation to the skin, eyes, and respiratory system. Ingestion may be harmful.[4] Therefore, handling should always occur in a controlled environment.

Table 1: Hazard Summary and Personal Protective Equipment (PPE)

| Hazard Category | Description | Recommended PPE & Engineering Controls |

| Eye Contact | May cause serious eye irritation. | Chemical safety goggles or a face shield (EN166 standard).[6][7] An eyewash station should be readily accessible. |

| Skin Contact | May cause skin irritation. Avoid prolonged or repeated contact. | Impervious gloves (e.g., nitrile). A lab coat or chemical-resistant apron.[6] |

| Inhalation | May cause respiratory tract irritation if inhaled as a dust or aerosol. | Use only in a well-ventilated area, preferably within a chemical fume hood.[4][5] |

| Ingestion | May be harmful if swallowed.[4] | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[4] |

First Aid Procedures

Immediate and appropriate first aid is critical in the event of an exposure.

-

After Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[9][10]

-

After Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[9]

-

After Eye Contact: Rinse cautiously with water for several minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and consult an ophthalmologist.[9]

-

After Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][9]

Storage and Spill Management

Proper storage is essential to maintain the compound's stability and prevent accidental exposure.

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[4][5][6]

-

Spill Response: In case of a spill, wear appropriate PPE. For solid material, carefully sweep or vacuum the spill, avoiding dust generation, and place it into a suitable container for disposal.[6][8] Ventilate the area and wash the spill site after material pickup is complete.

Section 2: Synthesis via Fischer Indole Cyclization

The most prevalent and efficient method for constructing the tetrahydrocarbazole core is the Fischer indole synthesis.[3][11][12] This acid-catalyzed reaction involves the condensation of an arylhydrazine with a ketone or aldehyde, followed by a[2][2]-sigmatropic rearrangement to form the indole ring.

Causality of Method Selection

The Fischer indole synthesis is chosen for its reliability, high yields, and the ready availability of starting materials. The reaction proceeds through a well-understood mechanism, allowing for predictable outcomes. It involves the initial formation of a phenylhydrazone, which, under acidic and thermal conditions, undergoes a cascade of rearrangements to yield the stable, fused heterocyclic system.[13]

Experimental Protocol: Synthesis

This protocol is adapted from established literature procedures for synthesizing tetrahydrocarbazoles.[13][14]

-

Step 1: Phenylhydrazone Formation:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve phenylhydrazine hydrochloride (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.

-

Add ethyl 4-oxocyclohexanecarboxylate (1 equivalent).

-

Stir the mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Step 2: Cyclization:

-

To the flask containing the phenylhydrazone, add a catalyst. This can be a Brønsted acid like sulfuric acid or polyphosphoric acid, or a Lewis acid. Ionic liquids have also been shown to be effective catalysts.[12][14]

-